molecular formula C9H6FNO2 B1341504 4-Fluoro-7-methylisatin CAS No. 668-24-6

4-Fluoro-7-methylisatin

Cat. No.: B1341504
CAS No.: 668-24-6
M. Wt: 179.15 g/mol
InChI Key: GMOIUCVMHIKMDC-UHFFFAOYSA-N
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Description

4-Fluoro-7-methylisatin is a synthetic organic compound with the molecular formula C9H6FNO2. It belongs to the class of isatin derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by a fluorine atom at the 4th position and a methyl group at the 7th position on the isatin core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-7-methylisatin can be synthesized through various synthetic routes. One common method involves the reaction of (Z)-N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide with concentrated sulfuric acid at 60°C for 1 hour. The resulting solid is collected by filtration and washed with water to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve multi-step reactions. For example, a multi-step reaction involving hydrogen chloride, sodium sulfate, and hydroxylamine hydrochloride in water at 80°C under an inert atmosphere, followed by treatment with sulfuric acid at 85°C, can be used to produce the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-methylisatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Fluoro-7-methylisatin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives with potential biological activities.

Biology: In biological research, the compound is studied for its potential as an antiviral agent. Isatin derivatives, including this compound, have shown broad-spectrum antiviral properties .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-7-methylisatin involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluoro-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOIUCVMHIKMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588555
Record name 4-Fluoro-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668-24-6
Record name 4-Fluoro-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(Z)—N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide (7.22, 37 mmol) was dissolved in neat H2SO4 (50 ml) and heated at 60° C. for 1 h. The resulting solid was collected by filtration and washed with water to yield the title compound. 1H NMR (CDCl3, 400 MHz) δ 8.35 (bs, 1H), 7.45 (m, 1H), 6.73 (m, 1H), 2.25 (s, 3H).
Quantity
37 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

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